molecular formula C72H139N21O14 B12361332 H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2

H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2

Cat. No.: B12361332
M. Wt: 1523.0 g/mol
InChI Key: WDNBZWRKDSJVDK-PHLURGDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific biochemical applications, often used in research and industrial settings due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

The peptide H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.

    Reduction: Disulfide bonds, if any, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate in enzymatic assays to investigate protease activity.

Biology

In biological research, this peptide can be used to study protein-protein interactions, cellular uptake mechanisms, and peptide-based drug delivery systems.

Medicine

Industry

In industrial settings, this peptide can be used in the development of biosensors, diagnostic assays, and as a component in various biotechnological applications.

Mechanism of Action

The mechanism of action of H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2 depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely, from triggering signal transduction cascades to inhibiting enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2 lies in its specific amino acid sequence, which can be tailored for particular research or industrial applications. Its sequence can be modified to enhance stability, binding affinity, or biological activity, making it a versatile tool in various scientific fields.

Properties

Molecular Formula

C72H139N21O14

Molecular Weight

1523.0 g/mol

IUPAC Name

(2R)-2,6-diamino-N-[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C72H139N21O14/c1-41(2)37-55(90-64(99)49(79)25-13-19-31-73)69(104)82-46(10)62(97)87-52(28-16-22-34-76)67(102)92-57(39-43(5)6)71(106)83-47(11)61(96)86-51(27-15-21-33-75)65(100)89-54(30-18-24-36-78)68(103)93-58(40-44(7)8)72(107)84-48(12)63(98)88-53(29-17-23-35-77)66(101)91-56(38-42(3)4)70(105)81-45(9)60(95)85-50(59(80)94)26-14-20-32-74/h41-58H,13-40,73-79H2,1-12H3,(H2,80,94)(H,81,105)(H,82,104)(H,83,106)(H,84,107)(H,85,95)(H,86,96)(H,87,97)(H,88,98)(H,89,100)(H,90,99)(H,91,101)(H,92,102)(H,93,103)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1

InChI Key

WDNBZWRKDSJVDK-PHLURGDWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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